2-(Difluoromethoxy)-5-naphthol

Catalog No.
S12341046
CAS No.
M.F
C11H8F2O2
M. Wt
210.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Difluoromethoxy)-5-naphthol

Product Name

2-(Difluoromethoxy)-5-naphthol

IUPAC Name

6-(difluoromethoxy)naphthalen-1-ol

Molecular Formula

C11H8F2O2

Molecular Weight

210.18 g/mol

InChI

InChI=1S/C11H8F2O2/c12-11(13)15-8-4-5-9-7(6-8)2-1-3-10(9)14/h1-6,11,14H

InChI Key

CIHCNYPKEYKFNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)O

2-(Difluoromethoxy)-5-naphthol is an organic compound that features a difluoromethoxy group attached to a naphthol structure. Its molecular formula is C11_{11}H8_8F2_2O2_2, and it has a molecular weight of 210.18 g/mol. The presence of the difluoromethoxy group enhances the compound's chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science. The compound's unique structure allows for potential interactions with biological molecules, which can be exploited in drug development and diagnostic applications.

  • Oxidation: This compound can be oxidized to form quinones, using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction to yield hydroquinones, typically utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The difluoromethoxy group can be replaced by other nucleophiles through nucleophilic substitution reactions, often conducted under basic or acidic conditions.

These reactions allow for the synthesis of various derivatives and modifications that can enhance the compound's utility in different applications.

The biological activity of 2-(Difluoromethoxy)-5-naphthol is primarily attributed to its ability to interact with specific molecular targets. The difluoromethoxy group enhances its binding affinity to biological molecules, which may influence pathways related to enzyme inhibition and receptor binding. Preliminary studies suggest that this compound could serve as a scaffold for developing fluorescent probes for biological imaging and diagnostics, as well as potential therapeutic agents targeting specific diseases .

The synthesis of 2-(Difluoromethoxy)-5-naphthol typically involves etherification processes where the difluoromethoxy group is introduced into the naphthol structure. A common method includes:

  • Etherification Reaction: Naphthol is reacted with difluoromethyl ether in the presence of a base such as sodium hydroxide.
  • Controlled Conditions: The reaction is performed under controlled temperature conditions to optimize yield and purity.

For industrial applications, continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency. Catalysts may also be utilized to enhance yield while reducing production costs.

2-(Difluoromethoxy)-5-naphthol has a variety of applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules and fluorinated compounds.
  • Biology: The compound is used in developing fluorescent probes for biological imaging and diagnostics.
  • Industry: It finds utility in producing advanced materials that exhibit enhanced thermal stability and resistance to degradation .

These applications highlight its versatility as both a synthetic intermediate and a functional material.

Research into the interaction studies of 2-(Difluoromethoxy)-5-naphthol indicates its potential in influencing various biochemical pathways. Its mechanism of action likely involves binding to specific proteins or enzymes, which could affect their activity and lead to desired biological outcomes. Ongoing studies aim to elucidate these interactions further, particularly in relation to enzyme inhibition and receptor modulation .

Several compounds share structural similarities with 2-(Difluoromethoxy)-5-naphthol. Here are some notable examples:

  • 2-(Trifluoromethoxy)-5-naphthol
  • 2-(Methoxy)-5-naphthol
  • 2-(Difluoromethoxy)aniline

Uniqueness

The uniqueness of 2-(Difluoromethoxy)-5-naphthol lies in its difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances stability and reactivity, making it particularly valuable for research and industrial applications. In contrast, compounds like 2-(Trifluoromethoxy)-5-naphthol may exhibit different reactivity patterns due to the presence of trifluoromethyl groups instead .

Compound NameStructural FeatureUnique Property
2-(Difluoromethoxy)-5-naphtholDifluoromethoxy groupEnhanced stability and reactivity
2-(Trifluoromethoxy)-5-naphtholTrifluoromethoxy groupDifferent reactivity patterns
2-(Methoxy)-5-naphtholMethoxy groupLess electronegative compared to difluoro
2-(Difluoromethoxy)anilineDifluoromethoxy attached to anilinePotential for different biological interactions

This table illustrates how 2-(Difluoromethoxy)-5-naphthol stands out among similar compounds due to its unique structural features and properties that lend themselves well to various applications in chemistry and biology.

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

210.04923582 g/mol

Monoisotopic Mass

210.04923582 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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